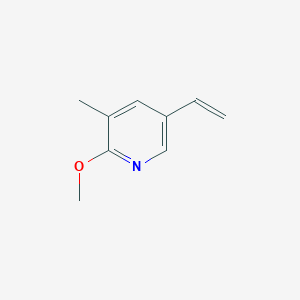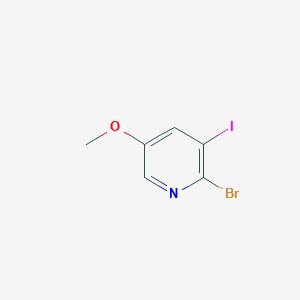
2-Bromo-3-iodo-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5BrINO and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-5-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar halogenation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-iodo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-Bromo-3-iodo-5-methoxypyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-iodo-5-methoxypyridine is primarily related to its ability to interact with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This makes it a valuable scaffold for designing enzyme inhibitors and receptor modulators .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-iodo-3-methoxypyridine
- 2-Bromo-6-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 2-Iodo-5-methoxypyridine
Uniqueness
2-Bromo-3-iodo-5-methoxypyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement allows for distinct reactivity and interaction profiles compared to its analogs. The combination of bromine, iodine, and methoxy groups provides a versatile platform for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C6H5BrINO |
|---|---|
Peso molecular |
313.92 g/mol |
Nombre IUPAC |
2-bromo-3-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
Clave InChI |
VYVJMZGHSQGARD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


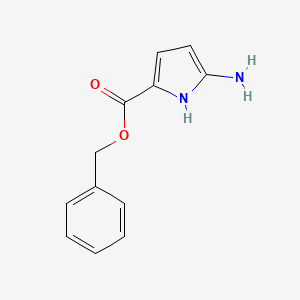

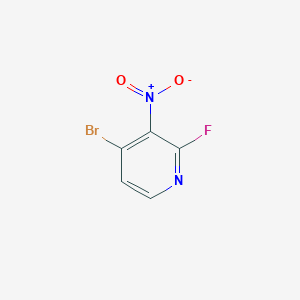
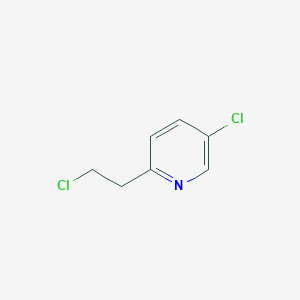



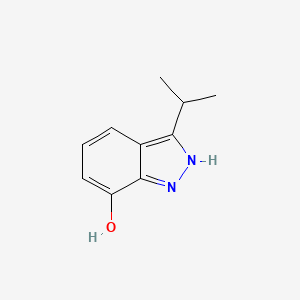




![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
